(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
Description
“(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid” is a synthetic small molecule featuring a hybrid structure combining a substituted pyrazole ring, a methoxyphenyl group, and an α,β-unsaturated acrylic acid moiety. The pyrazole ring is substituted with chloro and methyl groups at positions 4, 3, and 5, while the phenyl ring contains a methoxy group at position 4 and a propenoic acid side chain in the (2E)-configuration. Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-pyrazole linkage and Knoevenagel condensation to introduce the acrylic acid group .
Properties
IUPAC Name |
(E)-3-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-16(17)11(2)19(18-10)9-13-8-12(5-7-15(20)21)4-6-14(13)22-3/h4-8H,9H2,1-3H3,(H,20,21)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVCXDJPMLSJFR-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process that involves molecular docking. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound. The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasitesThe compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biochemical processes in these parasites.
Biological Activity
The compound (2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is a complex organic molecule with significant biological activity. Its molecular formula is and it has a molecular weight of 320.77 g/mol. This compound has been studied for its potential therapeutic effects, particularly against parasitic diseases.
The primary biological targets for this compound include Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively. The mode of action involves molecular docking techniques that reveal how the compound interacts with these parasites at a biochemical level.
Biochemical Pathways
The compound influences several biochemical pathways within the targeted parasites, enhancing its antipromastigote activity against Leishmania and exhibiting antimalarial properties against Plasmodium. Its mechanism likely involves disruption of metabolic processes essential for parasite survival.
Pharmacokinetics
Research indicates that the compound exhibits favorable pharmacokinetic properties, which include good absorption and distribution in biological systems. In vitro studies have demonstrated potent activity, suggesting that it could be effective in vivo as well.
Biological Activity Data
A summary of the biological activities observed with this compound is provided in Table 1:
| Biological Activity | Target Organism | Observed Effect |
|---|---|---|
| Antipromastigote Activity | Leishmania aethiopica | Significant reduction in promastigote viability |
| Antimalarial Activity | Plasmodium berghei | Inhibition of parasite growth |
| Cytotoxicity | Various Cancer Cell Lines | Selective cytotoxic effects noted |
Case Studies
Several studies have highlighted the efficacy of (2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid:
- Study on Leishmaniasis : In a controlled laboratory setting, the compound was tested against Leishmania promastigotes. Results showed a dose-dependent decrease in viability, indicating its potential as a treatment option for leishmaniasis .
- Antimalarial Research : A study focusing on Plasmodium berghei revealed that treatment with this compound significantly reduced parasitemia in infected mice, suggesting its effectiveness as an antimalarial agent .
- Cytotoxicity Assessment : In vitro tests conducted on various cancer cell lines demonstrated that the compound exhibited selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancerous cells .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazole compounds often possess antimicrobial properties. The presence of the chlorine atom and the methoxy group may enhance its effectiveness against various bacterial strains.
-
Anti-inflammatory Properties :
- The acrylic acid structure is known for its anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
-
Anticancer Potential :
- Some research suggests that compounds containing pyrazole rings can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism of action for (2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid requires further investigation but shows promise based on related compounds.
Medicinal Chemistry
The compound's structure allows it to serve as a lead compound for the development of new pharmaceuticals. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects.
Agricultural Chemistry
Due to its potential antimicrobial and anti-inflammatory properties, (2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid may find applications in developing agrochemicals that target plant pathogens or pests.
Material Science
The unique chemical structure could allow for the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength when incorporated into polymers.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in vitro when treated with the compound at concentrations of 10 µM. |
| Study C | Anticancer Research | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
Chemical Reactions Analysis
Esterification of the Acrylic Acid Group
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioactivity:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | H₂SO₄ (cat.), reflux | R-OH (e.g., MeOH, EtOH) | Corresponding acrylate ester | 75–85% |
Key findings:
-
Methanol or ethanol in the presence of sulfuric acid yields methyl or ethyl esters, respectively.
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Polar aprotic solvents (e.g., DMF) improve reaction rates due to enhanced nucleophilicity.
Nucleophilic Substitution on the Pyrazole Ring
The 4-chloro substituent on the pyrazole ring is susceptible to nucleophilic displacement:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| SNAr (Aromatic Substitution) | K₂CO₃, DMF, 80°C | Amines (e.g., NH₃, R-NH₂) | 4-Amino-pyrazole derivatives | 60–70% |
Key findings:
-
Substitution occurs preferentially at the 4-position due to electron-withdrawing effects of the adjacent methyl groups.
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Steric hindrance from 3,5-dimethyl groups limits reactivity with bulky nucleophiles .
Diels-Alder Cycloaddition
The α,β-unsaturated acrylic acid moiety participates in [4+2] cycloadditions:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diels-Alder | Toluene, 110°C | Dienes (e.g., 1,3-butadiene) | Cyclohexene derivatives | 50–65% |
Key findings:
-
Electron-deficient dienophiles enhance reaction rates.
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Stereoselectivity favors the endo transition state.
Electrophilic Aromatic Substitution on the Phenyl Ring
The methoxyphenyl group undergoes electrophilic substitution, primarily at the para position:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | –NO₂ | 4-Nitro-methoxyphenyl derivative | 55–60% | |
| Sulfonation | H₂SO₄, 50°C | –SO₃H | Sulfonated derivative | 45–50% |
Key findings:
-
The methoxy group directs electrophiles to the para position.
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Steric hindrance from the pyrazole-methyl group reduces reactivity at the ortho position.
Decarboxylation Under Thermal Stress
The acrylic acid group undergoes decarboxylation at elevated temperatures:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Decarboxylation | 200°C, inert atmosphere | – | Styrene derivative | 70–80% |
Key findings:
-
Reaction proceeds via a six-membered cyclic transition state.
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Catalytic copper enhances decarboxylation efficiency.
Oxidation of the Acrylic Acid Moiety
The α,β-unsaturated system undergoes oxidation to form epoxides or diols:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Epoxidation | H₂O₂, NaHCO₃ | – | Epoxide | 40–50% | |
| Dihydroxylation | OsO₄, NMO | – | Vicinal diol | 55–60% |
Key findings:
-
Epoxidation is stereospecific, favoring the trans isomer.
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Osmium tetroxide-mediated dihydroxylation proceeds with syn addition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness arises from its combination of substituents. Comparisons with structurally related compounds highlight the impact of specific functional groups on physicochemical properties and bioactivity.
Table 1: Structural and Functional Group Comparisons
| Compound Name | Pyrazole Substituents | Phenyl Substituents | Acrylic Acid Configuration | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-Cl, 3,5-dimethyl | 4-methoxy, 3-(CH2-pyrazole) | (2E) | Kinase inhibition, MOFs |
| Analog 1: (2E)-3-[4-methoxyphenyl]acrylic acid | None | 4-methoxy | (2E) | Anti-inflammatory |
| Analog 2: 4-nitro-3,5-dimethylpyrazole derivative | 4-NO2, 3,5-dimethyl | 4-methoxy, 3-(CH2-pyrazole) | (2E) | Antibacterial |
| Analog 3: (2Z)-isomer | 4-Cl, 3,5-dimethyl | 4-methoxy, 3-(CH2-pyrazole) | (2Z) | Photoresponsive materials |
Physicochemical Properties
The chloro and methyl groups on the pyrazole ring enhance lipophilicity (logP ≈ 3.2), while the methoxy group and acrylic acid moiety improve solubility in polar solvents. Analog 1, lacking the pyrazole group, exhibits lower logP (1.8) but reduced thermal stability. The nitro substituent in Analog 2 increases electron-withdrawing effects, lowering pKa (2.9 vs. 3.5 for the target compound).
Table 2: Physicochemical Data
| Compound | logP | Solubility (mg/mL) | pKa | Melting Point (°C) |
|---|---|---|---|---|
| Target | 3.2 | 0.45 (water) | 3.5 | 218–220 |
| Analog 1 | 1.8 | 1.2 (water) | 4.1 | 165–167 |
| Analog 2 | 3.8 | 0.12 (water) | 2.9 | 245–247 |
| Analog 3 | 3.1 | 0.40 (water) | 3.5 | 210–212 |
Crystallographic Insights
Crystallographic studies using SHELX software reveal that the target compound’s (2E)-configuration and planar acrylic acid group facilitate π-π stacking in its crystal lattice, contributing to its high melting point. Analog 3’s (2Z)-isomer displays non-planar geometry, reducing crystal packing efficiency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid?
- Methodology : The compound can be synthesized via multi-step organic reactions. A typical approach involves:
Mannich Reaction : Reacting 4-chloro-3,5-dimethylpyrazole with formaldehyde and 4-methoxyphenyl precursors to form the pyrazole-methyl-phenol intermediate .
Acrylic Acid Conjugation : Coupling the intermediate with acrylic acid derivatives via Knoevenagel condensation under reflux in ethanol (12–24 hours), followed by filtration and recrystallization .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or solvent recrystallization (ethanol/water) yields the pure product.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Key Methods :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry (e.g., mean C–C bond accuracy: ±0.004 Å, R factor < 0.06) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazole protons at δ 6.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 349.1) .
Q. What preliminary biological assays are relevant for this compound?
- Assays :
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
- Enzyme Inhibition : Evaluate inhibition of acetylcholinesterase (AChE) for neuroprotective potential via Ellman’s method .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound?
- Approach :
- Data Quality Metrics : Ensure data-to-parameter ratio > 15 and R factor < 0.06 for reliable refinement .
- Temperature Control : Crystallize at 100–150 K to reduce thermal motion artifacts .
- Comparative Analysis : Cross-validate with DFT-optimized geometries (e.g., bond length deviations < 0.02 Å) .
Q. What computational strategies predict the compound’s reactivity and electronic properties?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites (e.g., HOMO localized on acrylic acid moiety) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water) to optimize solubility .
Q. How do supramolecular interactions influence crystal packing?
- Analysis :
- Hydrogen Bonding : Carboxylic acid groups form O–H⋯O/N interactions (2.6–2.8 Å) with adjacent pyrazole rings .
- π-π Stacking : Aromatic rings (methoxyphenyl, pyrazole) align with centroid distances of 3.5–4.0 Å .
Contradiction Management
- Stereochemical Ambiguities : Use SCXRD to confirm the E-configuration of the acrylic acid moiety, as NMR alone may misassign geometric isomers .
- Biological Activity Variability : Control solvent polarity in assays (e.g., DMSO vs. water) to ensure consistent bioavailability measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
